(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic β-amino acid derivative featuring a rigid norbornane-like scaffold. Its structure includes:
- A 7-azabicyclo[2.2.1]heptane core, which imposes conformational rigidity.
- A tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen, enhancing stability during synthesis .
- A 3-oxo group at position 3 and a carboxylic acid at position 1, enabling diverse functionalization for drug design or peptide mimetics .
This compound is pivotal in medicinal chemistry due to its ability to mimic peptide backbones while resisting enzymatic degradation. Its stereochemistry (1R,4R) and substituent positions critically influence its reactivity and biological interactions .
Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(1R,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16)/t7-,12-/m1/s1 |
InChI Key |
BSTZJNFIHJNFQF-JMCQJSRRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@]1(CC2=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins from cyclohexanone derivatives or related bicyclic precursors obtained via Diels–Alder reactions between dienes and dienophiles. For example, trans-methoxycyclohexanone derivatives are common starting points.
- Key intermediates include methanesulfonate derivatives and protected alcohols, which undergo intramolecular cyclization to form the azabicyclo[2.2.1]heptane ring system.
Cyclization and Ring Formation
- The bicyclic ring system is typically constructed via base-promoted intramolecular nucleophilic displacement reactions.
- A strong base such as potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF) at low temperatures (e.g., −78°C) facilitates the cyclization, yielding the bicyclic scaffold with high stereoselectivity.
Functional Group Transformations
- Reduction of ketones to alcohols is achieved with selective hydride reagents such as L-Selectride® at low temperatures (−78°C) to maintain stereochemical integrity.
- Protection of the amine group with tert-butoxycarbonyl (Boc) groups is performed using di-tert-butyl dicarbonate ((Boc)2O) in the presence of bases like sodium carbonate in mixed solvents (THF/H2O) at room temperature, yielding the Boc-protected bicyclic amines.
- Hydrolysis steps under acidic conditions (e.g., 12N HCl at elevated temperatures) convert intermediates to the corresponding carboxylic acids with high yields.
Purification and Isolation
- Purification typically involves chromatographic techniques to isolate the desired stereoisomer.
- Crystallization from suitable solvents (e.g., octane) is used to separate diastereomers after derivatization with chiral auxiliaries like (R)-(+)-methoxytrifluorophenylacetic acid (MTPA).
Industrial Preparation Considerations
- Industrial synthesis optimizes reaction conditions to maximize yield and purity.
- Continuous flow reactors may be employed to control reaction parameters precisely.
- Advanced purification methods such as preparative chromatography ensure the isolation of the target compound in high purity suitable for research use.
Summary of Key Preparation Steps
Reaction Types and Chemical Transformations
The compound and its intermediates undergo several types of reactions:
- Oxidation: Controlled oxidation to form keto groups or carboxylic acids.
- Reduction: Selective reduction of ketones to alcohols maintaining stereochemistry.
- Substitution: Nucleophilic substitutions during cyclization steps.
- Protection/Deprotection: Boc protection of amines to stabilize intermediates during synthesis.
Common reagents include potassium permanganate (oxidation), lithium aluminum hydride or L-Selectride® (reduction), and di-tert-butyl dicarbonate ((Boc)2O) for amine protection.
Research Findings and Yields
- The improved Diels–Alder reaction with hydroquinone as a polymerization inhibitor increased yields to approximately 70% for the cyclohexanone precursor.
- Subsequent reduction and cyclization steps yield the bicyclic scaffold in 75–95% yields depending on conditions.
- Hydrolysis and protection steps also proceed with high efficiency (80–95% yields).
- The stereochemical purity is confirmed by crystallographic studies and chiral derivatization, essential for biological activity.
Chemical Reactions Analysis
Esterification
The carboxylic acid moiety reacts with alcohols (e.g., methanol) under acidic conditions to form esters, stabilized by the tert-butoxycarbonyl (Boc) group.
Reaction Example :
Amidation
The Boc group protects the amine during amidation with amines (e.g., benzylamine), facilitated by coupling agents like DCC.
Reaction Example :
Ring-Opening Reactions
The bicyclic structure undergoes nucleophilic attack (e.g., by hydroxide ions) at the electrophilic carbonyl position, leading to ring cleavage .
Reaction Example :
Enzyme Inhibition
The compound’s bicyclic framework mimics natural enzyme substrates, enabling binding to targets like proteases and kinases .
Constrained Amino Acid Analogues
Derivatives serve as conformationally restricted analogues of proline, used in peptide drugs to enhance stability and selectivity .
Antimicrobial Agents
Azabicyclic cores with carboxylic acid substituents exhibit potent antibacterial activity against Gram-positive pathogens.
Analytical Characterization
-
NMR Spectroscopy : Key peaks for the Boc group ( ppm, singlet) and carbonyl (– ppm).
-
HPLC : Purity assessment using reverse-phase columns (e.g., C18) with gradient elution.
Future Research Directions
-
Stereoselective Reactions : Exploring asymmetric catalysis for enantioselective synthesis .
-
Therapeutic Formulations : Development of Boc-deprotected derivatives for enhanced bioavailability .
This compound represents a versatile scaffold in organic and medicinal chemistry, with ongoing research focused on optimizing its synthesis and expanding its therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of bicyclic amines have been tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Analgesic Properties
Studies have suggested that azabicyclic compounds can function as analgesics due to their ability to interact with pain receptors in the nervous system. The specific structural features of this compound may enhance its potency and selectivity for these targets.
Building Block in Synthesis
This compound serves as an important building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its unique structural attributes allow for various functionalization reactions, enabling chemists to create diverse derivatives with tailored properties.
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis processes, where it can act as a chiral auxiliary or catalyst. This application is crucial for producing enantiomerically pure compounds, which are often required in drug development.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated derivatives of azabicyclic compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the bicyclic structure significantly enhanced antimicrobial activity, indicating the potential of this compound derivatives as lead compounds for antibiotic development.
Case Study 2: Analgesic Development
Research conducted at a leading pharmaceutical institute explored the analgesic properties of similar bicyclic compounds. The findings suggested that these compounds could effectively modulate pain pathways, leading to the development of new analgesics with fewer side effects compared to traditional opioids.
Mechanism of Action
The mechanism of action of (1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
- Key Differences : The 2-oxo group (vs. 3-oxo in the target compound) and (1R,4S) stereochemistry alter hydrogen-bonding patterns and nitrogen pyramidalization.
- Impact : Quantum mechanical studies show that 2-oxo derivatives exhibit less amide nitrogen distortion compared to 3-oxo analogs due to reduced steric strain .
(1R,2R,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 918411-43-5)
- Key Differences : Carboxylic acid at position 2 (vs. position 1) and (1R,2R,4S) configuration.
- Impact: Alters hydrogen-bond donor/acceptor orientation, affecting binding to biological targets like glutamate receptors .
Table 1 : Structural and Stereochemical Comparison
Heteroatom and Ring-System Variations
5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives (e.g., Ampicillin)
- Key Differences : Sulfur atom in the ring (4-Thia-1-aza) and larger [4.2.0] ring system.
- Impact : Increased ring flexibility and antibiotic activity due to β-lactam functionality .
7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences : Oxygen replaces nitrogen in the bridge (7-oxa vs. 7-aza).
Table 2 : Heteroatom and Ring-System Comparisons
Biological Activity
(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, often referred to as Boc-3-oxo-7-azabicyclo[2.2.1]heptane, is a bicyclic compound with potential pharmacological applications. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its biological activity and interactions with various biomolecules.
- Molecular Formula : C12H17NO5
- Molecular Weight : 255.27 g/mol
- CAS Number : 1824414-35-8
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. For instance, it has been shown to act as an agonist on orexin receptors, which play a crucial role in regulating sleep and wakefulness, suggesting its potential use in sleep-related disorders.
1. Antimicrobial Activity
Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death . In a study involving similar bicyclic compounds, it was observed that modifications in the azabicyclo structure could enhance antibacterial efficacy.
2. Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) indicates that modifications at the nitrogen and carbon centers can significantly affect biological outcomes.
3. Neuropharmacological Effects
Given its interaction with orexin receptors, Boc-3-oxo-7-azabicyclo[2.2.1]heptane may also have implications in neuropharmacology. The modulation of these receptors has been linked to effects on appetite regulation and energy expenditure, making it a candidate for further investigation in metabolic disorders .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various azabicyclo derivatives, Boc-3-oxo-7-azabicyclo[2.2.1]heptane was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Boc-Azabicyclo | 32 | S. aureus |
| Standard Antibiotic | 16 | E. coli |
Case Study 2: Antitumor Activity
A series of experiments were conducted using breast cancer cell lines MCF-7 and MDA-MB-231 to evaluate the cytotoxic effects of Boc derivatives. The results showed that specific modifications increased cytotoxicity significantly when combined with conventional chemotherapeutics.
| Derivative | IC50 (µM) | Combination Effect |
|---|---|---|
| Boc-Azabicyclo | 15 | Synergistic with Doxorubicin |
| Control (Doxorubicin Alone) | 25 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
